

# An In-depth Technical Guide to the Physical Properties of 11-Azidoundecanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-Azidoundecanoic acid

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## Introduction

**11-Azidoundecanoic acid** is a bifunctional molecule of significant interest in the fields of biochemistry, materials science, and drug development. It features a terminal carboxylic acid and an azide group, connected by a C11 alkyl chain. This structure allows it to act as a versatile linker molecule. The carboxylic acid moiety can be conjugated to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).<sup>[1][2]</sup> This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and visualizations of its synthetic and reactive pathways.

## Core Physical and Chemical Properties

The physical characteristics of **11-Azidoundecanoic acid** are foundational to its application in experimental settings. These properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	227.30 g/mol	[1][3][4]
Appearance	White to off-white solid	[4]
Melting Point	Data not consistently available	
Boiling Point	Data not consistently available	
Solubility	Soluble in organic solvents like DMSO and DMF	[5] (for undecanoic acid)
Storage Conditions	4°C, protect from light	[4]

## Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of **11-Azidoundecanoic acid**.

Spectrum	Key Features
$^1\text{H}$ NMR	The spectrum is expected to show a broad singlet for the carboxylic acid proton (COOH) typically in the 10-12 ppm region. <sup>[6]</sup> Other signals would correspond to the methylene groups of the alkyl chain.
$^{13}\text{C}$ NMR	A characteristic signal for the carboxyl carbon is expected between 160-185 ppm. <sup>[6]</sup>
IR	A strong, sharp absorption band characteristic of the azide ( $\text{N}_3$ ) group is expected around 2100 $\text{cm}^{-1}$ . A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 $\text{cm}^{-1}$ region, and a C=O stretch around 1700 $\text{cm}^{-1}$ . <sup>[6]</sup>
LCMS	The mass spectrum should be consistent with the molecular weight of the compound, confirming its identity and purity. <sup>[4]</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **11-Azidoundecanoic acid** are crucial for its effective use in research.

### Synthesis of 11-Azidoundecanoic Acid from 11-Bromoundecanoic Acid

This protocol describes a common method for introducing the azide group via nucleophilic substitution.

- Dissolution:** Dissolve 11-bromoundecanoic acid in a suitable solvent mixture, such as dimethylformamide (DMF) or a mixture of water and acetone.
- Addition of Azide:** Add an excess of sodium azide ( $\text{NaN}_3$ ) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial if a two-phase solvent system is used.

- **Reaction:** Heat the reaction mixture, typically to around 60-80°C, and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium bromide) has formed, it can be removed by filtration.
- **Extraction:** Acidify the aqueous solution with an acid like HCl to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

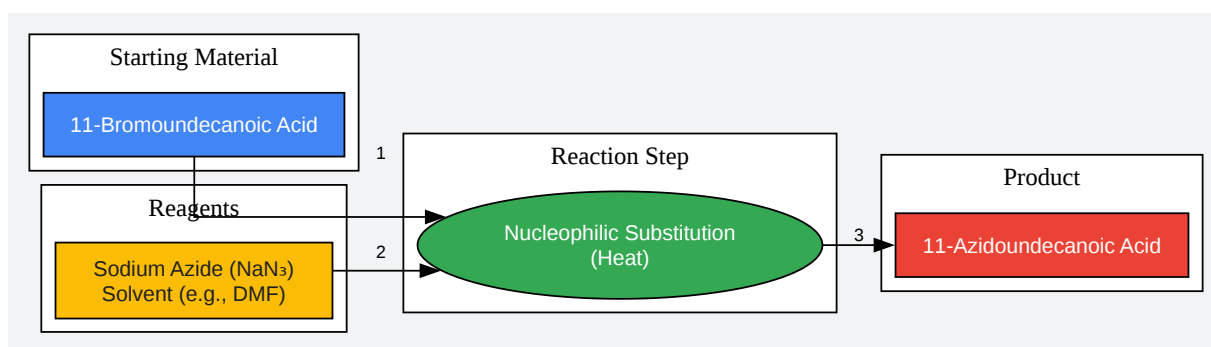
## Characterization Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** Dissolve 5-10 mg of **11-Azidoundecanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - **<sup>1</sup>H NMR Acquisition:** Utilize a standard single-pulse experiment. Key parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
  - **<sup>13</sup>C NMR Acquisition:** Employ a proton-decoupled experiment. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (2-10 seconds) is recommended.
- **Infrared (IR) Spectroscopy:**
  - **Sample Preparation:** Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
  - **Data Acquisition:** Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- **Liquid Chromatography-Mass Spectrometry (LCMS):**
  - **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

- Analysis: Inject the sample into the LCMS system. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the molecular weight.

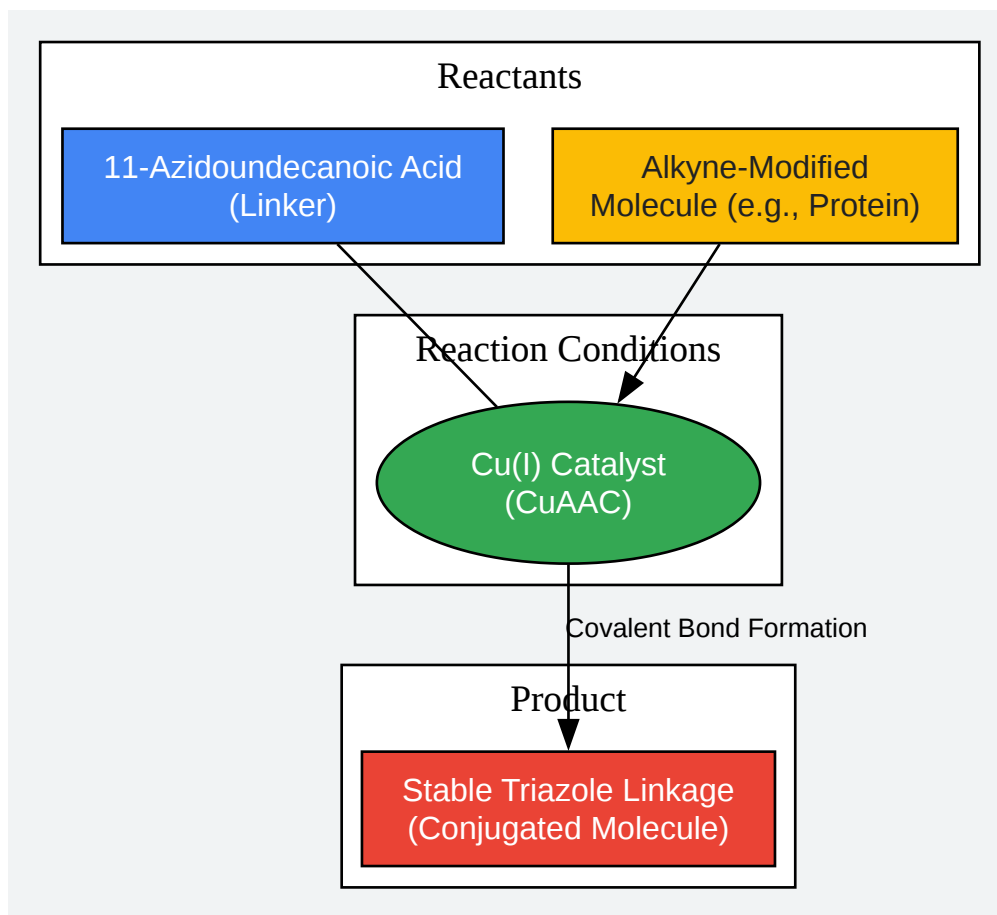
## Visualizations: Synthesis and Application

The following diagrams illustrate the synthesis of **11-Azidoundecanoic acid** and its primary application in click chemistry.



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Caption: Synthetic pathway for **11-Azidoundecanoic acid**.



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Caption: Application of **11-Azidoundecanoic acid** in click chemistry.

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